
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Overview
Description
- (RS)-AMPA, also known as (±)-AMPA, is a glutamate analogue and a potent excitatory neurotransmitter L-glutamic acid agonist.
- It does not interfere with binding sites for kainic acid or NMDA receptors .
Preparation Methods
- Synthetic Routes: (RS)-AMPA can be synthesized through various routes, including chemical synthesis and derivatization of glutamic acid.
- Reaction Conditions: Specific synthetic conditions may vary, but common steps involve protecting groups, coupling reactions, and deprotection.
- Industrial Production: While not widely used industrially, research laboratories typically prepare (RS)-AMPA in small quantities.
Chemical Reactions Analysis
- (RS)-AMPA undergoes reactions typical of carboxylic acids and amino acids.
- Common Reagents: These include acid chlorides, amines, and protecting group reagents.
- Major Products: (RS)-AMPA derivatives, such as amides or esters, are formed during derivatization.
Scientific Research Applications
Neuropharmacology
The compound acts as an agonist for the AMPA subtype of glutamate receptors, which are critical for synaptic transmission and plasticity in the brain. This property makes it relevant for studying neurological disorders such as Alzheimer's disease and other cognitive impairments. Research indicates that compounds like 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid may enhance synaptic efficacy and promote neuroprotection through modulation of glutamate signaling pathways .
Anticancer Studies
Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds exhibiting structural similarities have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) observed were notably high, suggesting that the compound may have therapeutic potential in oncology .
Synthesis of Novel Compounds
The synthesis of this compound has been reported as a precursor for creating novel derivatives with enhanced biological activities. These derivatives have been assessed for their antibacterial and antifungal properties, revealing promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Case Study 1: Anticancer Activity
A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of propanamide bearing oxadiazole moieties. Among these, a derivative closely related to this compound exhibited low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotective Effects
Research has indicated that compounds similar to this compound can improve cognitive function in animal models of neurodegeneration. These studies highlight the potential for developing therapeutic agents aimed at enhancing memory and learning by targeting AMPA receptors .
Mechanism of Action
- (RS)-AMPA activates glutamate/quisqualate receptors, leading to neuronal depolarization.
- It does not affect NMDA receptors, distinguishing it from other glutamate analogues.
Comparison with Similar Compounds
- Unique Features: (RS)-AMPA’s selectivity for L-glutamic acid receptors sets it apart.
- Similar Compounds: Other glutamate analogues include kainic acid, NMDA, and quisqualic acid.
Biological Activity
2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, commonly referred to as AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid), is a significant compound in neurobiology, particularly known for its role as an agonist of the AMPA subtype of glutamate receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 74341-63-2
- Molecular Formula : C7H10N2O4
- Molecular Weight : 186.17 g/mol
- SMILES Notation : CC1=C(CC(N)C(O)=O)C(=O)NO1
AMPA acts primarily as a selective agonist for AMPA receptors, which are ionotropic glutamate receptors responsible for fast synaptic transmission in the central nervous system. The binding of AMPA to these receptors leads to the opening of cation channels, resulting in the influx of sodium ions (Na+) and the efflux of potassium ions (K+), thereby depolarizing the postsynaptic neuron.
Neurotransmission
- Glutamate Agonism : AMPA is a potent agonist for AMPA receptors, facilitating synaptic plasticity and playing a crucial role in learning and memory processes .
- Neuroprotective Effects : Research indicates that AMPA may exert neuroprotective effects under certain conditions by modulating excitotoxicity associated with excessive glutamate release .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of derivatives related to AMPA. While direct evidence for AMPA's antimicrobial activity is limited, related compounds have shown varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
Case Studies and Experimental Data
- Synaptic Plasticity : A study demonstrated that activation of AMPA receptors enhances long-term potentiation (LTP) in hippocampal neurons, which is essential for memory formation. This effect was observed in both wild-type and Fmr1 knockout mice, indicating its potential role in cognitive disorders .
- Antiviral Properties : Some derivatives of amino acids similar to AMPA have shown antiviral activities against various viruses, including significant reductions in viral titers in infected cell lines .
- Therapeutic Applications : Due to its role in modulating synaptic transmission, AMPA has been investigated for potential therapeutic applications in neurodegenerative diseases and cognitive disorders .
Data Table
Properties
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868301 | |
Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77521-29-0 | |
Record name | α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77521-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMPA, D,L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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